1,2-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
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Overview
Description
1,2-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is a compound that has garnered interest in various fields of scientific research due to its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole typically involves the reaction of 1,2-dimethylimidazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The dioxaborolane moiety allows for Suzuki-Miyaura coupling reactions, which are useful in forming carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the imidazole ring.
Oxidizing and Reducing Agents: Depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield imidazole N-oxides.
Scientific Research Applications
1,2-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole involves its interaction with molecular targets through its imidazole ring and dioxaborolane moiety. The imidazole ring can coordinate with metal ions, while the dioxaborolane group can participate in boron-mediated reactions. These interactions can modulate various biological pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-octyl-1,3,2-dioxaborolane: Shares the dioxaborolane moiety but differs in the alkyl substitution.
1,2-Dimethylimidazole: Lacks the dioxaborolane group but has a similar imidazole core.
Properties
Molecular Formula |
C11H19BN2O2 |
---|---|
Molecular Weight |
222.09 g/mol |
IUPAC Name |
1,2-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole |
InChI |
InChI=1S/C11H19BN2O2/c1-8-13-9(7-14(8)6)12-15-10(2,3)11(4,5)16-12/h7H,1-6H3 |
InChI Key |
VPJVMVYTRJQPOS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=N2)C)C |
Origin of Product |
United States |
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